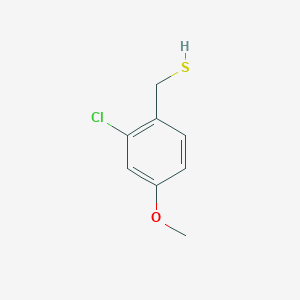

(2-chloro-4-methoxyphenyl)methanethiol

Description

Properties

Molecular Formula |

C8H9ClOS |

|---|---|

Molecular Weight |

188.67 g/mol |

IUPAC Name |

(2-chloro-4-methoxyphenyl)methanethiol |

InChI |

InChI=1S/C8H9ClOS/c1-10-7-3-2-6(5-11)8(9)4-7/h2-4,11H,5H2,1H3 |

InChI Key |

WNRZZMBEORNQMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CS)Cl |

Origin of Product |

United States |

Preparation Methods

Halogen-Thiol Exchange Reactions

A common approach involves substituting a halogen atom (e.g., chlorine or bromine) in 2-chloro-4-methoxybenzyl chloride with a thiol group. Thiourea or sodium hydrosulfide (NaSH) are frequently employed as sulfur sources.

Example Protocol :

-

Precursor : 2-Chloro-4-methoxybenzyl chloride (1.0 eq)

-

Reagent : Thiourea (1.2 eq) in ethanol/water (3:1)

-

Conditions : Reflux at 80°C for 6–8 hours

-

Workup : Acid hydrolysis (HCl) to convert the intermediate isothiouronium salt to the thiol.

Outcomes :

-

Yield : 70–85%

-

Purity : >90% (HPLC)

-

Challenges : Competing elimination reactions and over-hydrolysis may reduce yield.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide ) improve interfacial reactions in biphasic systems.

Comparative Data :

| Solvent | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | None | 72 | 8 |

| DMF | TBAB | 88 | 5 |

| Dichloromethane | Triethylbenzyl ammonium | 82 | 6 |

Table 1: Solvent and catalyst effects on nucleophilic substitution.

Reduction of Sulfur-Containing Precursors

Disulfide Reduction

(2-Chloro-4-methoxyphenyl)methyldisulfide can be reduced to the thiol using LiAlH₄ or NaBH₄ in tetrahydrofuran (THF).

Reaction Scheme :

Optimization :

-

Temperature : 0°C to room temperature

-

Yield : 78–90%

-

Safety Note : LiAlH₄ poses fire risks; NaBH₄ is safer but less efficient.

Sulfonic Acid Reduction

Sulfonic acids (e.g., 2-chloro-4-methoxybenzenesulfonic acid ) are reduced to thiols using Red Phosphorus/I₂ in acetic acid.

Conditions :

-

Reflux at 120°C for 12 hours

-

Yield : 65–75%

-

Drawback : Corrosive reagents and prolonged reaction times.

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-methoxyphenyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The mercaptan group can be oxidized to form disulfides.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Reduction: The compound can be reduced to remove the chloro group, forming a simpler benzyl mercaptan derivative.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the mercaptan group.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to substitute the chloro group.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the chloro group.

Major Products Formed

Oxidation: Disulfides

Substitution: Various substituted benzyl mercaptans

Reduction: Benzyl mercaptan derivatives

Scientific Research Applications

(2-chloro-4-methoxyphenyl)methanethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive mercaptan group.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-chloro-4-methoxyphenyl)methanethiol involves its interaction with various molecular targets. The mercaptan group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen and Methoxy Substituted Methanethiols

Key structural analogs include:

- (4-Methoxyphenyl)methanethiol : Lacks the ortho-chlorine substituent, leading to weaker electron-withdrawing effects and higher solubility in polar solvents due to the unhindered methoxy group.

- (2-Chlorophenyl)methanethiol : Absence of the para-methoxy group reduces resonance stabilization, increasing volatility and reactivity in oxidation reactions.

Reactivity and Chemical Behavior

- Acidity: The ortho-chlorine in (2-chloro-4-methoxyphenyl)methanethiol increases thiol acidity (predicted pKa ~8–9) compared to unsubstituted benzylthiols (pKa ~10). This is analogous to observations in halogenated thiophenols .

- Oxidation : Thiols oxidize to disulfides or sulfonic acids depending on conditions. The methoxy group may stabilize intermediates via resonance, slowing oxidation compared to (2-chlorophenyl)methanethiol.

- Nucleophilic Reactivity : The -SH group participates in addition reactions, as seen in methanethiol additions to chloro-cyclohexene derivatives (e.g., forming sulfides like 26–29 in ). Steric hindrance from ortho-chlorine may reduce reaction rates compared to less hindered analogs .

Data Tables

Table 1: Comparative Properties of Selected Aromatic Methanethiols

Table 2: Reaction Outcomes of Methanethiol Additions to Chloro-Substituted Alkenes (Adapted from )

| Substrate | Reaction Temp (°C) | Major Product (Yield %) | Notes |

|---|---|---|---|

| 2-Chloro-4-tert-butylcyclohexene | -60 | Cis-34 (dominant) | Steric effects favor cis addition |

| 1-Chloro-4-tert-butylcyclohexene | 25 | Trans-26 (70%) | Thermodynamic control prevails |

Research Findings and Implications

- Synthetic Utility : The ortho-chloro and para-methoxy groups in (2-chloro-4-methoxyphenyl)methanethiol enable regioselective reactions, as seen in analogous systems (e.g., thiol-ene additions) .

- Environmental Impact : Unlike volatile methanethiol, this compound’s aromatic structure may reduce atmospheric release, but persistence in aquatic systems warrants study .

Q & A

Q. What role does (2-chloro-4-methoxyphenyl)methanethiol play in atmospheric sulfur cycles?

- Methodology :

- Field sampling : Use cryotraps to collect air samples near industrial sites. Analyze via GC-SCD (sulfur chemiluminescence detection) .

- Modeling : Input emission rates into GEOS-Chem to estimate aerosol formation potential. Compare with DMS oxidation pathways .

- Lab studies : Expose to OH radicals in smog chambers; track degradation products (e.g., SO₂, CH₃SO₃H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.